N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine
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Overview
Description
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrahydropyran ring with a cyclopentapyrazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine typically involves multiple steps, starting with the preparation of the tetrahydropyran and cyclopentapyrazole intermediates. One common method involves the reaction of tetrahydropyran-4-amine with N-methylcyclopentapyrazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-one, while reduction may produce this compound .
Scientific Research Applications
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-amine: A simpler analog with similar structural features.
Cyclopentapyrazole: Shares the pyrazole ring but lacks the tetrahydropyran moiety.
N-Methylcyclopentapyrazole: Similar in structure but without the tetrahydropyran ring.
Uniqueness
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine stands out due to its unique combination of the tetrahydropyran and cyclopentapyrazole rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-methyl-1-(oxan-4-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N3O/c1-13-11-2-3-12-10(11)8-14-15(12)9-4-6-16-7-5-9/h8-9,11,13H,2-7H2,1H3 |
InChI Key |
YZBYINKFFJAPIC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C1C=NN2C3CCOCC3 |
Origin of Product |
United States |
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